molecular formula C18H18Br2F2N2O2 B15503616 tert-butyl N-[(1S)-1-(3,6-dibromopyridin-2-yl)-2-(3,5-difluorophenyl)ethyl]carbamate

tert-butyl N-[(1S)-1-(3,6-dibromopyridin-2-yl)-2-(3,5-difluorophenyl)ethyl]carbamate

Cat. No.: B15503616
M. Wt: 492.2 g/mol
InChI Key: XKLGEKSJSJYONN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-[(1S)-1-(3,6-dibromopyridin-2-yl)-2-(3,5-difluorophenyl)ethyl]carbamate (CAS: 1620056-47-4) is a chiral carbamate derivative with a molecular formula of C₁₈H₁₈Br₂F₂N₂O₂ and a molecular weight of 492.15 g/mol . It serves as a key intermediate in the synthesis of antiviral agents targeting the HIV-1 capsid protein, particularly in the development of GS-6207 analogs . The compound features a 3,6-dibromopyridinyl core, a 3,5-difluorophenyl group, and a tert-butoxycarbonyl (Boc) protecting group, which collectively influence its reactivity, stability, and pharmacological properties .

Properties

Molecular Formula

C18H18Br2F2N2O2

Molecular Weight

492.2 g/mol

IUPAC Name

tert-butyl N-[1-(3,6-dibromopyridin-2-yl)-2-(3,5-difluorophenyl)ethyl]carbamate

InChI

InChI=1S/C18H18Br2F2N2O2/c1-18(2,3)26-17(25)23-14(16-13(19)4-5-15(20)24-16)8-10-6-11(21)9-12(22)7-10/h4-7,9,14H,8H2,1-3H3,(H,23,25)

InChI Key

XKLGEKSJSJYONN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=CC(=C1)F)F)C2=C(C=CC(=N2)Br)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Pyridinyl Derivatives

Compound 8a : tert-Butyl (S)-(1-(3,6-dibromopyridin-2-yl)-2-phenylethyl)carbamate
  • Structural Difference : Lacks the 3,5-difluorophenyl group, replaced by a simple phenyl ring.
  • This modification also decreases metabolic stability compared to the fluorinated analog .
Compound 14B : (S)-tert-Butyl (1-(3-bromo-6-(3-hydroxy-3-methylbut-1-yn-1-yl)pyridin-2-yl)-2-(3,5-difluorophenyl)ethyl)carbamate
  • Structural Difference : One bromine atom is replaced with a 3-hydroxy-3-methylbutynyl group.
  • Impact : The alkyne moiety enhances reactivity in click chemistry or cross-coupling reactions, while the hydroxyl group increases hydrophilicity. This derivative shows improved solubility (logP reduction) and is utilized in further functionalization steps .
Compound 117A : (S)-(6-Bromo-2-(1-(tert-butoxycarbonyl)amino)-2-(3,5-difluorophenyl)ethyl)pyridin-3-yl)boronic acid
  • Structural Difference : Incorporates a boronic acid group at the pyridine C3 position.
  • Impact : The boronic acid enables Suzuki-Miyaura coupling reactions, facilitating conjugation with aryl/heteroaryl partners. This modification is critical for generating proteasome inhibitors or boron-containing therapeutics .

Substituted Phenyl Derivatives

Compound 20 : tert-Butyl (S)-(1-(3-bromo-6-(3-methyl-3-(methylsulfonyl)but-1-yn-1-yl)pyridin-2-yl)-2-(3,5-difluorophenyl)ethyl)carbamate
  • Structural Difference : Features a methylsulfonylbutynyl substituent on the pyridine ring.
  • Impact : The sulfonyl group enhances electron-withdrawing effects, stabilizing the compound against nucleophilic attack. This derivative exhibits prolonged half-life in metabolic assays compared to the parent compound .
Compound 182F : (S)-tert-Butyl (1-(5-amino-3,6-dibromopyridin-2-yl)-2-(3,5-difluorophenyl)ethyl)carbamate
  • Structural Difference: Introduces an amino group at the pyridine C5 position.
  • Impact: The amino group increases hydrogen-bonding capacity, improving interactions with polar residues in target proteins. This analog shows enhanced inhibitory activity against HIV-1 protease in docking studies (IC₅₀ reduction by ~30%) .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight (g/mol) logP<sup>*</sup> Key Functional Groups Biological Activity Highlights
Target Compound 492.15 3.8 Br, F, Boc HIV-1 capsid binding (EC₅₀: 0.5 nM)
8a 454.12 4.2 Br, Boc Reduced metabolic stability
14B 496.90 3.1 Br, F, hydroxyalkyne Improved solubility (aqueous: 12 μM)
117A 505.08 2.9 Br, F, boronic acid Proteasome inhibition (IC₅₀: 50 nM)
182F 427.83 3.0 Br, F, NH₂ Enhanced HIV-1 protease affinity

<sup>*</sup>logP values estimated via computational models (e.g., AutoDock4) .

Q & A

Q. What are the recommended synthetic routes for tert-butyl N-[(1S)-1-(3,6-dibromopyridin-2-yl)-2-(3,5-difluorophenyl)ethyl]carbamate?

The synthesis typically involves coupling a brominated pyridine derivative with a fluorophenyl ethylamine precursor. Key steps include:

  • Boc protection : Introduce the tert-butyl carbamate (Boc) group to the amine using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., K₂CO₃) in anhydrous THF or DMF .
  • Nucleophilic substitution : React the brominated pyridine with the Boc-protected ethylamine intermediate under Pd-catalyzed cross-coupling conditions (e.g., Suzuki-Miyaura for aryl-aryl bonds) .
  • Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization from ethanol/water mixtures .

Q. How should researchers handle and store this compound to ensure stability?

  • Handling : Wear PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood. Avoid inhalation or skin contact due to potential irritancy (see GHS classifications in SDS) .
  • Storage : Keep in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis of the carbamate group. Stability data indicate <5% degradation over 6 months under these conditions .

Q. What analytical techniques are critical for characterizing this compound?

  • NMR : ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) to confirm stereochemistry (e.g., 1S configuration) and substitution patterns (e.g., 3,6-dibromo, 3,5-difluoro groups) .
  • HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>98% for research-grade material) .
  • MS : High-resolution ESI-MS to verify molecular weight (C₁₈H₁₈Br₂F₂N₂O₂: theoretical [M+H]⁺ = 530.98) .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for synthesizing this compound?

  • DFT calculations : Predict regioselectivity in bromination or fluorination steps by analyzing frontier molecular orbitals (e.g., HOMO-LUMO gaps for electrophilic substitution) .
  • Solvent optimization : Use COSMO-RS simulations to identify solvents (e.g., DMF vs. THF) that maximize yield by stabilizing transition states .
  • Kinetic studies : Model activation energies for key steps (e.g., Boc deprotection under acidic conditions) using Arrhenius plots derived from experimental data .

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NOE effects in NMR)?

  • Dynamic effects : Investigate rotational barriers around the C–N bond using variable-temperature NMR to explain anomalous NOE correlations .
  • X-ray crystallography : Determine solid-state conformation and compare with solution-phase data to identify conformational flexibility .
  • Isotopic labeling : Use ¹⁹F NMR or ²H-labeled analogs to trace electronic environments of fluorophenyl or pyridine groups .

Q. What strategies mitigate competing side reactions during functionalization of the pyridine ring?

  • Directed ortho-metalation : Use directing groups (e.g., –OMe) to control bromination/fluorination positions, then remove via hydrolysis .
  • Protecting group synergy : Temporarily protect the carbamate nitrogen with Fmoc to prevent undesired alkylation during pyridine functionalization .
  • Low-temperature lithiation : Perform lithiation at –78°C to minimize decomposition of sensitive intermediates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.